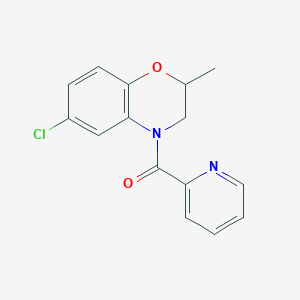
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide, also known as DPI, is a synthetic compound that has been widely used in scientific research. DPI belongs to the class of azepane carboxamides and is known for its potent inhibitory effects on various enzymes and biological processes.
Mechanism of Action
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide exerts its inhibitory effects on enzymes and biological processes by binding to their active sites or allosteric sites. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to inhibit NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) site, which is essential for the enzyme's activity. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide also inhibits PKC by binding to the enzyme's regulatory domain, which is involved in the enzyme's activation.
Biochemical and physiological effects:
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to have various biochemical and physiological effects. By inhibiting NADPH oxidase, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide reduces oxidative stress and inflammation in various cell types. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has also been shown to affect cell proliferation, differentiation, and apoptosis by inhibiting PKC. In addition, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to affect the activity of various ion channels, including calcium channels and potassium channels.
Advantages and Limitations for Lab Experiments
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and biological processes, making it a valuable tool for investigating their roles in various cellular processes. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide is also relatively stable and has a long shelf life, making it easy to store and use. However, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide also has some limitations. It can be toxic to cells at high concentrations, and its inhibitory effects can be non-specific, affecting other enzymes and biological processes.
Future Directions
There are several future directions for the use of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide in scientific research. One area of interest is the role of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to reduce oxidative stress and inflammation in the brain, making it a potential therapeutic agent for these diseases. Another area of interest is the use of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide in cancer research. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to affect cell proliferation and apoptosis, making it a potential anti-cancer agent. Finally, the development of new 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide analogs with improved specificity and potency could lead to new applications in scientific research.
Synthesis Methods
The synthesis of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide involves the reaction of 2,6-dimethylpyrazine with 3-aminopropan-1-ol, followed by the reaction with 2-propan-2-yl-3H-pyrazol-3-one. The resulting product is then subjected to carboxylic acid activation and coupling with 1-azepanamine, leading to the formation of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide. The synthesis of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been optimized over the years, resulting in high yields and purity.
Scientific Research Applications
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been widely used in scientific research to investigate the role of various enzymes and biological processes. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide is a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS). By inhibiting NADPH oxidase, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to reduce oxidative stress in various cell types. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has also been used to study the role of protein kinase C (PKC) in various signaling pathways. By inhibiting PKC, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to affect cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-11(2)19-14(8-9-16-19)17-15(20)18-10-12(3)6-5-7-13(18)4/h8-9,11-13H,5-7,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZNRVYOJZPIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N(C1)C(=O)NC2=CC=NN2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)


![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)

